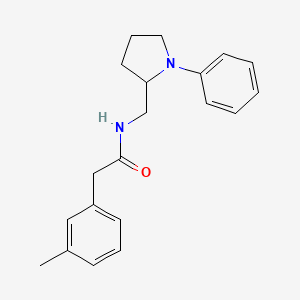

![molecular formula C13H12N2O5S2 B2473885 3-[(2-メトキシカルボニルチオフェン-3-イル)カルバモイル]アミノチオフェン-2-カルボン酸メチル CAS No. 859490-48-5](/img/structure/B2473885.png)

3-[(2-メトキシカルボニルチオフェン-3-イル)カルバモイル]アミノチオフェン-2-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

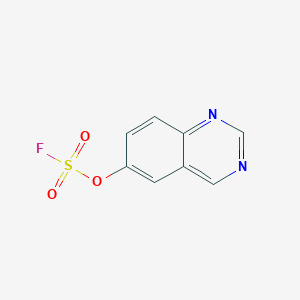

Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H12N2O5S2 and its molecular weight is 340.37. The purity is usually 95%.

BenchChem offers high-quality Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学

チオフェン誘導体は、医薬品化学者にとって、さまざまな生物学的効果を持つ高度な化合物を改善するための重要な役割を果たします . それらは、抗がん 、抗炎症 、抗菌 、降圧 、および抗アテローム性動脈硬化症などの多くの薬理学的特性を示します .

工業化学

チオフェン誘導体は、特に腐食防止剤として工業化学で利用されています . それらは、多くの産業で深刻な問題である腐食から金属を保護することができます。

材料科学

材料科学の分野では、チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています . これらの半導体は、さまざまな電子デバイスに応用されています。

有機電界効果トランジスタ(OFET)

チオフェン誘導体は、有機電界効果トランジスタ(OFET)の製造に使用されます . OFETは、チャネルに有機半導体を使用する一種の電界効果トランジスタです。

有機発光ダイオード(OLED)

チオフェン誘導体は、有機発光ダイオード(OLED)の製造にも使用されています . OLEDは、テレビ画面、コンピューターモニター、スマートフォンなどの携帯型システムなどのデバイスのデジタルディスプレイの作成に使用されます。

抗がん剤の合成

チオフェン誘導体である2-ブチルチオフェンは、抗がん剤の合成における原料として使用されます . これは、がんの新しい治療法の開発におけるチオフェン誘導体の重要性を強調しています。

抗アテローム性動脈硬化症剤の合成

別のチオフェン誘導体である2-オクチルチオフェンは、抗アテローム性動脈硬化症剤の合成に使用されます . これは、動脈の内側にプラークが蓄積する病気であるアテローム性動脈硬化症に対抗する際のチオフェン誘導体の役割を示しています。

殺虫剤の開発

チオフェン誘導体は、金属錯体形成剤としても働き、殺虫剤の開発に使用されています . これは、農業や害虫駆除におけるそれらの重要性を示しています。

作用機序

Target of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that this compound may interact with a range of biological targets.

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

Thiophene derivatives are generally soluble in most organic solvents but insoluble in water . This suggests that the compound’s bioavailability may be influenced by factors such as the route of administration and the presence of organic solvents.

Result of Action

Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

methyl 3-[(2-methoxycarbonylthiophen-3-yl)carbamoylamino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S2/c1-19-11(16)9-7(3-5-21-9)14-13(18)15-8-4-6-22-10(8)12(17)20-2/h3-6H,1-2H3,(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUHLOAKUKYILB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)NC2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(naphthalen-1-yl)methyl]-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide](/img/structure/B2473804.png)

![{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2473808.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473809.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2473820.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2473821.png)

![N-[(4-chlorophenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2473822.png)